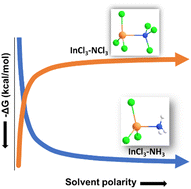Trends in the stability of covalent dative bonds with variable solvent polarity depend on the charge transfer in the Lewis electron-pair system†
Physical Chemistry Chemical Physics Pub Date: 2023-09-11 DOI: 10.1039/D3CP03445C
Abstract
In general, the stability of neutral complexes with dative bonds increases as the polarity of the solvent increases. This is based on the fact that the dipole moment of the complex increases as the charge transferred from the donor to the acceptor increases. As a result, the solvation energy of the complex becomes greater than that of subsystems, causing an increase in the stabilization energy with increasing solvent polarity. Our research confirms this assumption, but only when the charge transfer is sufficiently large. If it is below a certain threshold, the increase in the complex's dipole moment is insufficient to result in a higher solvation energy than subsystems. Thus, the magnitude of the charge transfer in the Lewis electron-pair system determines the stability trends of dative bonds with varying solvent polarity. We used molecular dynamics (MD) simulations based on an explicit solvent model, which is considered more reliable, to verify the results obtained with a continuous solvent model.


Recommended Literature
- [1] An ultrahighly sensitive and repeatable flexible pressure sensor based on PVDF/PU/MWCNT hierarchical framework-structured aerogels for monitoring human activities†
- [2] Ionic liquid gel materials: applications in green and sustainable chemistry
- [3] Bromoform reaction of tertiary amines with N,N-dibromosulfonamides or NBS/sulfonamides†
- [4] Field-enhanced selectivity in nanoconfined ionic transport†
- [5] P(OC6H3But2-2,4)2N(Me)CON(Me)PPh2: the facile route to an unsymmetrically substituted bisphosphinourea
- [6] Mechanistic study of electrochemical treatment of basic green 4 dye with aluminum electrodes through zeta potential, TOC, COD and color measurements, and characterization of residues
- [7] Study of the influence of the metal complex on the cytotoxic activity of titanocene-functionalized mesoporous materials†
- [8] Contents list
- [9] Back matter
- [10] Mesoporous zinc platinate and platinum nanotubes: insights into the formation mechanism and their catalytic activity†

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 126840-22-0
-
CAS no.: 109882-76-0









